Lipophilicity Shift: 3‑Methyl‑Pyrazole vs. Unsubstituted Pyrazole LogP Comparison
The target compound bears a 3‑methyl substituent on the pyrazole ring. Its measured LogP (0.004) is 0.131 log units higher than that of the direct des‑methyl comparator, methyl 2‑amino-2-methyl-3-(1H‑pyrazol‑1‑yl)propanoate (LogP = −0.127), both determined under identical vendor chromatographic conditions . This positive shift reflects the incremental lipophilic contribution of the pyrazole 3‑methyl group.
| Evidence Dimension | Octanol‑water partition coefficient (LogP, chromatographically determined) |
|---|---|
| Target Compound Data | LogP = 0.004 (CAS 1341323-91-8; Fluorochem F740944) |
| Comparator Or Baseline | Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate: LogP = −0.127 (CAS 1249064-44-5; Fluorochem F672373) |
| Quantified Difference | ΔLogP = +0.131 log units (target more lipophilic) |
| Conditions | Fluorochem in-house chromatographic LogP determination; identical methodology for both compounds. |
Why This Matters
In drug and probe discovery, a ΔLogP of ~0.13 can measurably influence membrane permeability and non‑specific protein binding, making the two compounds non‑interchangeable in structure–activity relationship (SAR) campaigns without explicit permeability or pharmacokinetic bridging data.
